![molecular formula C17H16N4O2 B4792657 N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4792657.png)
N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide
Übersicht
Beschreibung
N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and promote fat loss.
Wirkmechanismus
N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide 501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and insulin sensitivity.
Biochemical and Physiological Effects:
N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide 501516 has been shown to improve endurance and increase the expression of genes involved in fatty acid oxidation and glucose metabolism in animal models. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of metabolic disorders and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide 501516 has several advantages as a research tool, including its ability to activate PPARδ selectively and its well-established pharmacokinetics. However, its use in laboratory experiments is limited by its potential to cause cancer in animal models and its lack of approval for human use.
Zukünftige Richtungen
There are several potential future directions for the research on N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide 501516. These include the investigation of its potential therapeutic applications in the treatment of metabolic disorders and cardiovascular diseases, as well as its potential use as a research tool to study the role of PPARδ in lipid and glucose metabolism. Additionally, further research is needed to determine the safety and efficacy of N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide 501516 in humans.
Wissenschaftliche Forschungsanwendungen
N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential cardioprotective effects, as it has been shown to improve lipid metabolism and reduce oxidative stress in animal models.
Eigenschaften
IUPAC Name |
N-[2-(pyridine-4-carbonylamino)ethyl]-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(12-5-7-18-8-6-12)19-9-10-20-17(23)15-11-13-3-1-2-4-14(13)21-15/h1-8,11,21H,9-10H2,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTKDWTXLXOJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.